molecular formula C23H31NO2 B3753745 4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide

4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide

Cat. No.: B3753745
M. Wt: 353.5 g/mol
InChI Key: SBLAQUOUGIFOFF-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide is an organic compound that belongs to the class of amides This compound features a butanamide backbone with two aromatic rings substituted with tert-butyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 4-tert-butylphenol and an appropriate halogenated butane derivative under basic conditions to form 4-(4-tert-butylphenoxy)butane.

    Amidation Reaction: The intermediate is then reacted with 2-ethyl-6-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers or other materials to modify their properties, such as thermal stability or mechanical strength.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving amide interactions.

    Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Pharmacology: The compound can be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced performance characteristics.

    Agriculture: It can be explored for use in agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-tert-butylphenoxy)-N-(2-ethylphenyl)butanamide: Lacks the methyl group on the aniline ring.

    4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide: Lacks the ethyl group on the aniline ring.

    4-(4-tert-butylphenoxy)-N-phenylbutanamide: Lacks both the ethyl and methyl groups on the aniline ring.

Uniqueness

4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide is unique due to the presence of both ethyl and methyl groups on the aniline ring, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can affect the compound’s steric and electronic environment, leading to distinct behavior compared to its analogs.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-N-(2-ethyl-6-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2/c1-6-18-10-7-9-17(2)22(18)24-21(25)11-8-16-26-20-14-12-19(13-15-20)23(3,4)5/h7,9-10,12-15H,6,8,11,16H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLAQUOUGIFOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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